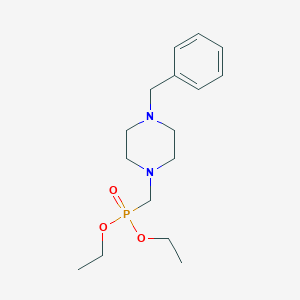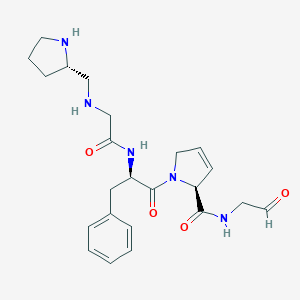
Isotridecanol
Übersicht
Beschreibung
Isotridecanol is a clear, high-boiling, oily liquid with a faint, characteristic odour . It is miscible with most common organic solvents, but is practically insoluble in water . Isotridecanol is a mixture of isomeric alcohols with a high molecular mass .
Synthesis Analysis
Isotridecanol can be synthesized by adding epoxy ethane into isotridecanol serving as an initiator in the presence of a basic catalyst .Molecular Structure Analysis
The molecular formula of Isotridecanol is C13H28O . It has an average mass of 200.361 Da and a monoisotopic mass of 200.214020 Da .Chemical Reactions Analysis
Isotridecanol reacts accordingly due to its nature as a mixture of isomeric alcohols with a high molecular mass . The most significant application in practice is the formation of the corresponding esters in reactions with acids .Physical And Chemical Properties Analysis
Isotridecanol is a clear, high-boiling, oily liquid . It is miscible with most common organic solvents, but is practically insoluble in water .Wissenschaftliche Forschungsanwendungen
Production of Plasticizers
Isotridecanol is used as a starting material for the production of plasticizers . Plasticizers are substances added to materials to increase their plasticity, flexibility, and reduce their brittleness. They are commonly added to polymers such as plastics and rubber.
Lubricants Manufacturing
Isotridecanol is also used in the production of lubricants . Lubricants are substances that help reduce friction between surfaces. They are used in various industries, including automotive, industrial machinery, and more.
Chemical Industry Auxiliaries
In the chemical and allied industries, Isotridecanol is used as an auxiliary . Auxiliaries are substances used to facilitate chemical reactions or processes. They can act as catalysts, inhibitors, or stabilizers.
Solvent for Oils, Waxes, Fats, and Dyes
Isotridecanol serves as a low-volatility solvent for oils, waxes, fats, and dyes . As a solvent, it can dissolve these substances, making it useful in various applications such as paint manufacturing, cosmetics, and more.
Defoamer in Textile, Paper, and Coating Industries
Isotridecanol is used as a defoamer in the textile, paper, and coating industries . Defoamers are chemicals that reduce and hinder the formation of foam. Foam can cause defects in surface coatings and prevent the efficient operation of various industrial processes.
Production of Ethoxylates
Isotridecanol is used in the production of ethoxylates . Ethoxylates are nonionic surfactants produced by reacting alcohol with ethylene oxide. They are used in a wide range of applications, including detergents, cleaning products, and textile production.
Detergents and Cleaning Agents
Isotridecanol-based ethoxylates are used as surfactant raw materials in detergents and cleaning products . They exhibit high detergency and surface activity, making them effective in removing dirt and stains.
Textile Production Auxiliaries
In textile production, Isotridecanol-based ethoxylates are used as auxiliaries . They can help improve the wetting efficiency on textiles, enhance detergency, and provide good hard water stability.
Safety and Hazards
Zukünftige Richtungen
The global isotridecanol market is expected to grow at a CAGR of 5.5% during the forecast period from 2018 to 2030 . The growth in the market can be attributed to the increasing demand for isotridecanol from various applications such as detergent & cleaner, lubricant, paint and resin, and other applications .
Wirkmechanismus
Target of Action
Isotridecanol, also known as 11-Methyldodecanol, is a mixture of isomeric alcohols with a high molecular mass . It primarily targets enzymes with thiols at their active sites . The compound’s interaction with these enzymes is the key to its biocidal activity .
Mode of Action
The antimicrobial activity of Isotridecanol is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that Isotridecanol forms mixed disulfides upon treatment with such species . This interaction with its targets leads to changes that result in its biocidal activity .
Biochemical Pathways
These enzymes play crucial roles in various metabolic pathways, and their inhibition can disrupt normal cellular functions .
Pharmacokinetics
It’s known that isotridecanol is a high-boiling, oily liquid that is miscible with most common organic solvents but is practically insoluble in water . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these characteristics.
Result of Action
The primary result of Isotridecanol’s action is its biocidal activity. By inhibiting enzymes with thiols at their active sites, Isotridecanol can disrupt essential cellular processes, leading to the death of the microorganisms . It’s important to note that while isotridecanol is effective as a biocide, it can also cause skin irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isotridecanol. For instance, the compound’s solubility characteristics can affect its distribution in the environment and its interaction with microorganisms . Furthermore, Isotridecanol is known to be very toxic to aquatic life, indicating that its environmental impact should be carefully considered .
Eigenschaften
IUPAC Name |
11-methyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLWPFSUCHPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058676 | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isotridecanol | |
CAS RN |
85763-57-1, 27458-92-0, 68526-86-3 | |
| Record name | 11-Methyldodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotridecyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methyldodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotridecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-methyldodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTRIDECYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)





![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)


![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)


